

An In-depth Technical Guide on the Thermochemical Properties of 2,4-Dinitrodiphenylamine

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Compound of Interest

Compound Name: **2,4-Dinitrodiphenylamine**

Cat. No.: **B1346988**

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This technical guide provides a comprehensive overview of the core thermochemical properties of **2,4-Dinitrodiphenylamine** (2,4-DNDPA), a compound of interest in various chemical and industrial applications, including as a stabilizer for propellants. This document collates available experimental and computational data, outlines relevant experimental methodologies, and presents logical workflows for property determination.

Core Thermochemical Data

The thermochemical properties of **2,4-Dinitrodiphenylamine** are crucial for understanding its stability, energy content, and behavior under various thermal conditions. The following tables summarize the available quantitative data from both experimental measurements and computational estimations.

Table 1: Fundamental Thermochemical and Physical Properties

Property	Value	Units	Source/Method
Molecular Formula	C ₁₂ H ₉ N ₃ O ₄	-	-
Molecular Weight	259.22	g/mol	-
Melting Point	159-161	°C	(lit.) [1] [2] [3]
Boiling Point (estimated)	413.8 ± 35.0	°C at 760 mmHg	Chemsr [3]
Density (estimated)	1.4 ± 0.1	g/cm ³	Chemsr [3]
Standard Enthalpy of Formation (solid, 298.15 K)	+88.3	kJ/kg	Meyer, Köhler, and Homburg (2007) [4]
+22.88	kJ/mol		Meyer, Köhler, and Homburg (2007) (calculated from kJ/kg) [4]
Energy of Formation	+165	kJ/kg	Meyer, Köhler, and Homburg (2007) [4]

Table 2: Calculated Thermodynamic Properties

Property	Value	Units	Source/Method
Enthalpy of Formation (gas, standard conditions)	191.06	kJ/mol	Cheméo (Joback Method) [5]
Standard Gibbs Free Energy of Formation (gas)	416.21	kJ/mol	Cheméo (Joback Method) [5]
Enthalpy of Fusion (at T _{fus})	14.37	kJ/mol	Cheméo (Measured) [5]
Enthalpy of Vaporization (at T _{boil})	87.80	kJ/mol	Cheméo (Joback Method) [5]

Note: Calculated values, particularly from group contribution methods like the Joback method, are estimations and may differ from experimental values. They are provided here in the absence of comprehensive experimental data.

Experimental Protocols

Detailed experimental protocols for determining the thermochemical properties of **2,4-Dinitrodiphenylamine** are not readily available in open literature. However, this section describes the standard, widely accepted methodologies that would be employed for such a characterization.

Combustion Calorimetry for Enthalpy of Formation

The standard enthalpy of formation of an organic compound like 2,4-DNDPA is typically determined indirectly from its experimentally measured standard enthalpy of combustion. This is achieved using a bomb calorimeter.

Methodology:

- Sample Preparation: A precisely weighed pellet of high-purity **2,4-Dinitrodiphenylamine** (typically 0.5 - 1.0 g) is placed in a crucible within a high-pressure stainless steel vessel, the "bomb." A fuse wire is positioned to be in contact with the sample.
- Pressurization: The bomb is sealed and pressurized with an excess of pure oxygen (typically to 30 atm) to ensure complete combustion.
- Calorimeter Assembly: The bomb is submerged in a known mass of water in an insulated container (a dewar). The temperature of the water is monitored with a high-precision thermometer.
- Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.
- Calculation of Heat of Combustion: The heat of combustion at constant volume (ΔU_c) is calculated from the observed temperature rise, taking into account the heat capacity of the calorimeter system (determined by calibrating with a standard substance like benzoic acid).

- Conversion to Enthalpy of Combustion: The enthalpy of combustion at constant pressure (ΔH_c) is then calculated from ΔU_c using the principles of thermodynamics.
- Calculation of Enthalpy of Formation: Finally, the standard enthalpy of formation (ΔH_f°) is calculated from the standard enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and N₂).

Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential techniques for studying the thermal stability, phase transitions, and decomposition of 2,4-DNDPA.

Methodology (DSC):

- Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of 2,4-DNDPA is placed in a sample pan (e.g., aluminum). An empty, sealed pan is used as a reference.
- Instrumentation: The sample and reference pans are placed in the DSC cell.
- Thermal Program: The cell is heated at a controlled linear rate (e.g., 5, 10, or 20 °C/min) under a controlled atmosphere (typically an inert gas like nitrogen or argon).
- Data Acquisition: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. This differential heat flow is recorded as a function of temperature.
- Data Analysis: The resulting DSC curve is analyzed to identify thermal events. Endothermic peaks typically correspond to melting or solid-solid phase transitions, while exothermic peaks indicate decomposition or crystallization. The onset temperature of the decomposition exotherm is a key indicator of thermal stability.

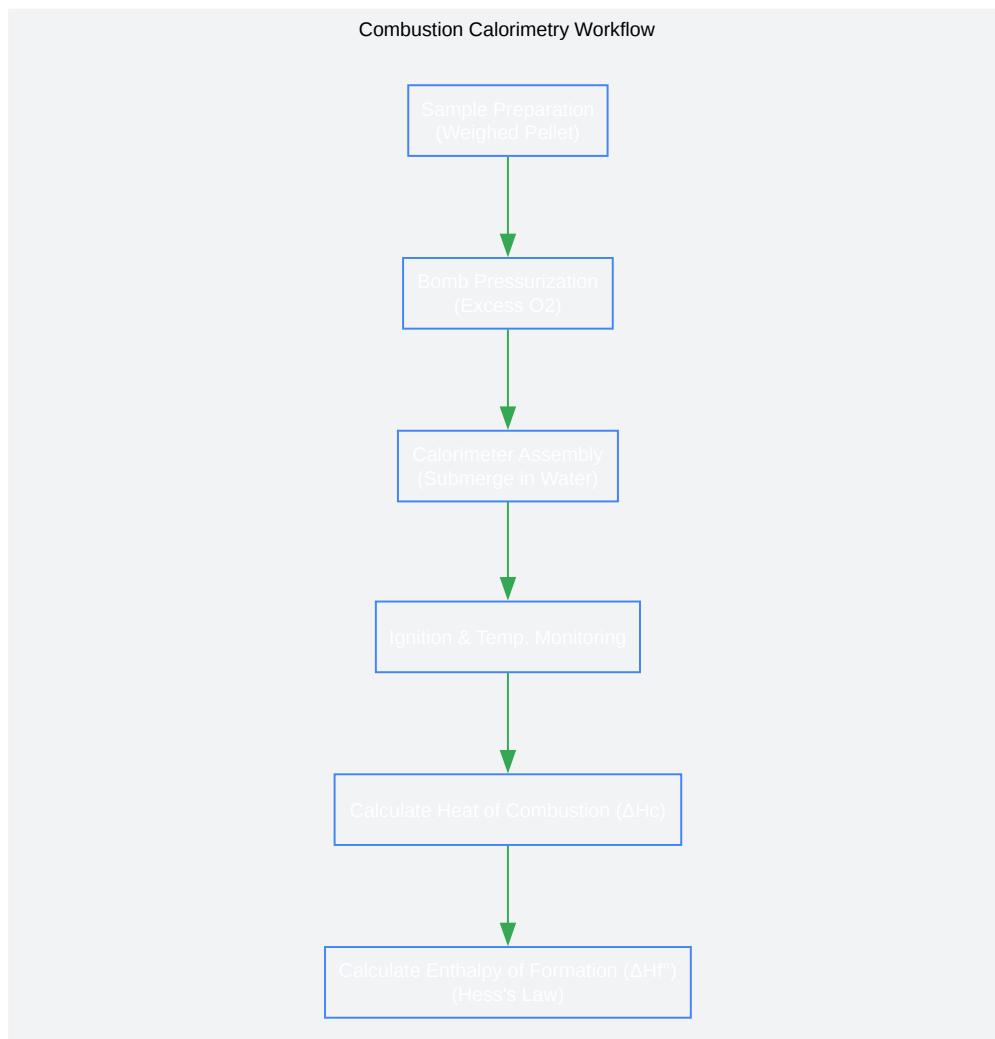
Methodology (TGA):

- Sample Preparation: A slightly larger sample (typically 5-10 mg) is placed in a tared TGA pan.
- Instrumentation: The pan is suspended from a sensitive microbalance within a furnace.

- Thermal Program: The sample is heated at a controlled rate under a specific atmosphere.
- Data Acquisition: The mass of the sample is continuously recorded as a function of temperature.
- Data Analysis: The TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to determine the temperatures at which mass loss occurs, the extent of mass loss in each step, and to infer the kinetics of the decomposition reactions.

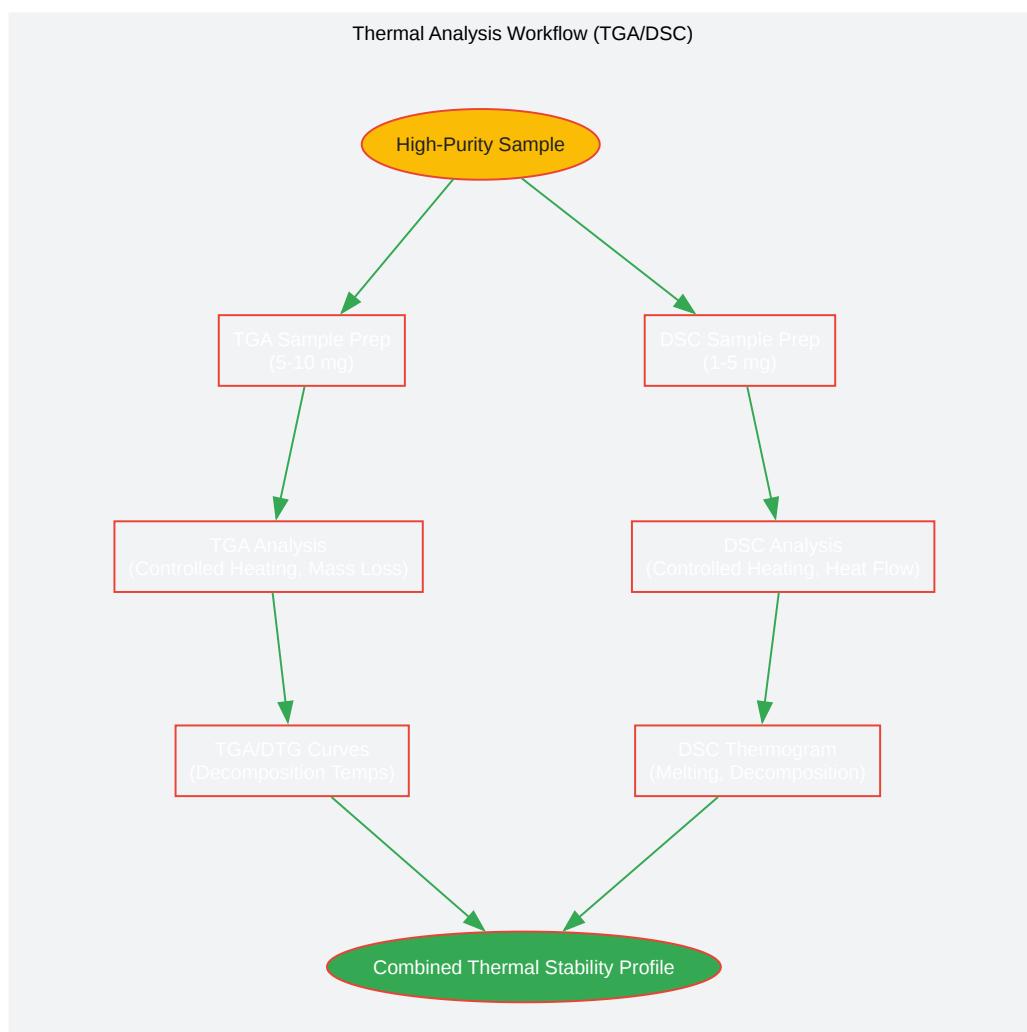
Visualizations of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.



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Caption: Workflow for determining the enthalpy of formation.



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Caption: Workflow for thermal analysis using TGA and DSC.

In conclusion, while a complete experimental thermochemical dataset for **2,4-Dinitrodiphenylamine** is not fully available in the public domain, this guide provides the most

critical experimentally determined value for its enthalpy of formation, supplemented by reliable computational estimates for other properties. The outlined experimental protocols represent the standard methodologies for obtaining a comprehensive thermochemical profile for this and similar compounds.

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